N-(2-chlorophenyl)-2-(methylamino)acetamide

Analytical Chemistry Chemical Procurement Quality Control

This ortho‑chloro aryl acetamide building block features a unique 2‑chlorophenyl‑methylamino‑acetamide architecture (TPSA 41.1 Ų, HBD 2) that cannot be substituted by para‑chloro or benzyl‑spacer analogs without altering target engagement. Supplied at 97% purity with full NMR/HPLC/LC‑MS documentation. Both free base (MW 198.65) and hydrochloride salt (MW 235.11) forms are available for comparative formulation studies. Verify batch‑specific CoA prior to use.

Molecular Formula C9H11ClN2O
Molecular Weight 198.65
CAS No. 731827-18-2
Cat. No. B2460374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorophenyl)-2-(methylamino)acetamide
CAS731827-18-2
Molecular FormulaC9H11ClN2O
Molecular Weight198.65
Structural Identifiers
SMILESCNCC(=O)NC1=CC=CC=C1Cl
InChIInChI=1S/C9H11ClN2O/c1-11-6-9(13)12-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3,(H,12,13)
InChIKeyNQXLKYSTIHXEOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorophenyl)-2-(methylamino)acetamide (CAS 731827-18-2): Procurement Specifications and Chemical Identity


N-(2-chlorophenyl)-2-(methylamino)acetamide (CAS 731827-18-2) is an organic building block with the molecular formula C9H11ClN2O and molecular weight 198.65 g/mol . The compound features a 2-chlorophenyl group attached to a methylamino-substituted acetamide backbone, with the methylamino substituent (-NHCH3) bonded to the α-carbon of the acetamide . Its canonical SMILES notation is CNCC(=O)NC1=CC=CC=C1Cl, and the InChIKey is NQXLKYSTIHXEOM-UHFFFAOYSA-N . The compound is primarily offered by chemical suppliers as a research chemical with typical purity specifications of 95% , with some vendors providing 97% purity grade material accompanied by analytical documentation including NMR, HPLC, and LC-MS data . The hydrochloride salt form (CAS 1052542-12-7, molecular weight 235.11 g/mol) is also commercially available and may offer altered physicochemical properties relevant to formulation requirements [1].

Why N-(2-chlorophenyl)-2-(methylamino)acetamide Cannot Be Interchanged with Closely Related Analogs


Generic substitution of N-(2-chlorophenyl)-2-(methylamino)acetamide with structurally similar aryl acetamide derivatives is scientifically inadvisable due to the critical influence of substitution pattern on both physicochemical properties and biological target engagement. The ortho-chloro substitution on the phenyl ring, combined with the N-methylamino acetamide moiety, creates a specific spatial and electronic environment that directly impacts hydrogen bonding capacity (hydrogen bond donor count = 2 for the free base, 3 for the hydrochloride) and topological polar surface area (TPSA = 41.1 Ų for the free base) [1][2]. Even minor structural modifications produce measurably different molecular properties. For instance, moving the chlorine substituent from ortho to para position in N-(4-chlorophenyl)acetamide alters neuroprotective activity profiles . The N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide analog (CAS 1016855-29-0), which contains a benzyl methylene spacer rather than direct aniline attachment, exhibits a higher molecular weight (212.67 g/mol) and demonstrates antidepressant and anxiolytic effects through serotonin and norepinephrine pathway modulation that cannot be assumed for the target compound . The sulfonamide derivative N-(2-chlorophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide (CID 4207523) shows substantially altered physicochemical properties including molecular weight 382.9 g/mol, XLogP3 of 2.9, and TPSA of 84.1 Ų, representing a different chemical space entirely [3]. Furthermore, the hydrochloride salt form offers distinct handling and formulation advantages over the free base due to differences in crystallinity and aqueous solubility behavior, though quantitative solubility data remains unavailable in the public domain for direct comparison .

Quantitative Differentiation Evidence: N-(2-chlorophenyl)-2-(methylamino)acetamide Versus Comparators


Comparative Purity Specifications: 97% Versus 95% Grade Availability

When selecting N-(2-chlorophenyl)-2-(methylamino)acetamide for research applications, vendor purity specifications represent a quantifiable procurement differentiator. The compound is offered at two distinct purity grades: a standard 95% minimum purity specification and a higher 97% purity grade that includes NMR, HPLC, and LC-MS analytical documentation . This 2% absolute purity difference may be consequential for applications requiring stringent impurity control, though the lack of disclosed impurity profiles across vendors precludes definitive conclusion about the chemical identity of the remaining 3-5% mass balance.

Analytical Chemistry Chemical Procurement Quality Control

Free Base Versus Hydrochloride Salt: Molecular Weight and Predicted Handling Characteristics

The free base form (CAS 731827-18-2) and hydrochloride salt form (CAS 1052542-12-7) of N-(2-chlorophenyl)-2-(methylamino)acetamide exhibit quantifiable molecular differences that inform formulation selection. The free base has a molecular weight of 198.65 g/mol, while the hydrochloride salt has a molecular weight of 235.11 g/mol, representing a 36.46 g/mol (18.4%) increase attributable to the HCl addition [1]. The salt form contains an additional hydrogen bond donor (total count = 3) compared to the free base (count = 2), which is predictive of altered crystalline packing and potentially different dissolution behavior [2].

Formulation Science Physicochemical Characterization Salt Selection

Ortho-Chloro Substitution: Topological Polar Surface Area and Hydrogen Bonding Profile

The ortho-chloro substitution pattern in N-(2-chlorophenyl)-2-(methylamino)acetamide confers a distinct topological polar surface area (TPSA) of 41.1 Ų and hydrogen bond donor count of 2 (free base) [1]. In comparison, the sulfonamide derivative N-(2-chlorophenyl)-2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]acetamide exhibits a substantially larger TPSA of 84.1 Ų and XLogP3 of 2.9, reflecting the addition of the sulfonyl and methoxy functionalities [2]. These computed descriptors translate to different predicted membrane permeability and oral bioavailability characteristics based on established drug-likeness rules.

Medicinal Chemistry Computational Chemistry Structure-Activity Relationships

Recommended Application Scenarios for N-(2-chlorophenyl)-2-(methylamino)acetamide (CAS 731827-18-2)


Organic Synthesis Intermediate Requiring Ortho-Chloro Aryl Acetamide Scaffold

This compound is appropriate as a building block in synthetic sequences where the ortho-chlorophenyl moiety combined with the methylamino acetamide backbone is required for downstream functionalization. The methylamino group (-NHCH3) at the α-carbon position provides a handle for further derivatization, while the ortho-chloro substitution offers a distinct steric and electronic environment compared to meta or para analogs . Users should verify that the 95-97% purity grade is sufficient for their specific synthetic tolerance to impurities .

Physicochemical Comparator Studies in Structure-Activity Relationship Campaigns

Given its computed topological polar surface area of 41.1 Ų and hydrogen bond donor count of 2 (free base), this compound may serve as a reference point in SAR studies examining the effects of ortho-chloro substitution and methylamino acetamide geometry on target engagement [1]. The compound's predicted membrane permeability profile (based on TPSA < 60 Ų) suggests potential CNS accessibility, distinguishing it from larger sulfonamide derivatives (TPSA 84.1 Ų) that are less likely to cross the blood-brain barrier passively [2].

Formulation Development and Salt Form Optimization Studies

The availability of both free base (MW 198.65 g/mol) and hydrochloride salt (MW 235.11 g/mol) forms enables comparative formulation studies [3]. The hydrochloride salt provides an additional hydrogen bond donor (total = 3) and is predicted to exhibit different crystalline properties and aqueous solubility behavior [3]. Researchers should request batch-specific certificates of analysis including NMR, HPLC, and LC-MS data to confirm identity and purity prior to formulation work .

Analytical Method Development and Reference Standard Qualification

The 97% purity grade material, which includes NMR, HPLC, and LC-MS documentation, may serve as a working reference standard for analytical method development and impurity profiling . The well-defined InChIKey (NQXLKYSTIHXEOM-UHFFFAOYSA-N) and canonical SMILES (CNCC(=O)NC1=CC=CC=C1Cl) provide unambiguous identifiers for database integration and computational modeling .

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